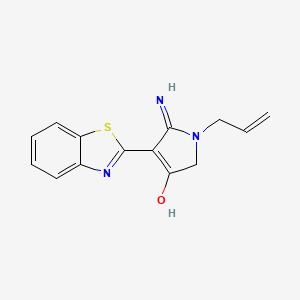

5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one

CAS No.: 880446-64-0

Cat. No.: VC5170330

Molecular Formula: C14H13N3OS

Molecular Weight: 271.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880446-64-0 |

|---|---|

| Molecular Formula | C14H13N3OS |

| Molecular Weight | 271.34 |

| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-5-imino-1-prop-2-enyl-2H-pyrrol-3-ol |

| Standard InChI | InChI=1S/C14H13N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h2-6,15,18H,1,7-8H2 |

| Standard InChI Key | LLSCSGKMQIUQJO-UHFFFAOYSA-N |

| SMILES | C=CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₃N₃OS, with a molecular weight of 271.34 g/mol . Its IUPAC name, 4-(1,3-benzothiazol-2-yl)-5-imino-1-prop-2-enyl-2H-pyrrol-3-ol, reflects the integration of a benzothiazole moiety (a bicyclic structure containing benzene fused to a thiazole ring) and a dihydropyrrolone system substituted with an allyl group. Key structural features include:

-

A benzothiazole unit (contributing aromaticity and potential π-π stacking interactions).

-

A 2,3-dihydro-1H-pyrrol-3-one core (a partially saturated pyrrole ring with a ketone group).

-

An allyl (prop-2-en-1-yl) substituent at the N1 position, which may enhance solubility or enable further functionalization .

The SMILES notation (C=CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O) and InChIKey (LLSCSGKMQIUQJO-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic properties .

Table 1: Key Chemical Properties

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound has been published, analogous benzothiazole-pyrrolone hybrids are typically synthesized through multi-step condensation reactions. A plausible pathway involves:

-

Benzothiazole Precursor Preparation: 2-Aminothiophenol may undergo cyclization with a carbonyl source (e.g., chloroacetic acid) to form the benzothiazole core.

-

Pyrrolone Ring Formation: A Knorr pyrrole synthesis or Paal-Knorr condensation could generate the dihydropyrrolone moiety, with subsequent functionalization at the N1 position using allyl bromide .

-

Coupling Reactions: A Suzuki-Miyaura or Buchwald-Hartwig coupling might link the benzothiazole and pyrrolone units, though steric hindrance from the allyl group could necessitate optimized conditions .

Analytical Data

Characterization likely relies on spectroscopic methods:

-

NMR: ¹H and ¹³C NMR would confirm the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and benzothiazole aromatic signals (δ ~7.5–8.5 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 271.34 (M+H⁺) would validate the molecular weight .

-

X-ray Crystallography: No data are available, but related structures show planar benzothiazole systems and puckered pyrrolone rings .

| Library Name | Focus Area | Size | Source |

|---|---|---|---|

| Angiogenesis Library | VEGF, HIF-1α inhibitors | 14,822 | |

| Soluble Diversity Library | ADME-optimized compounds | 15,920 | |

| 1.7M Stock Database | Cancer, metabolic diseases | 1.7M |

Pharmacological Significance

Mechanism of Action Insights

Although direct studies are lacking, structural analogs provide clues:

-

Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles (e.g., Phortress) bind to aryl hydrocarbon receptors, inducing cytochrome P450 activity and oxidative stress in cancer cells .

-

Pyrrolone Analogs: The α,β-unsaturated ketone in the pyrrolone ring may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing scalable routes with higher yields.

-

Biological Screening: Prioritizing assays against bacterial pathogens (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).

-

ADMET Profiling: Assessing solubility, metabolic stability, and plasma protein binding.

-

Target Identification: Using chemoproteomics to map protein interactomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume